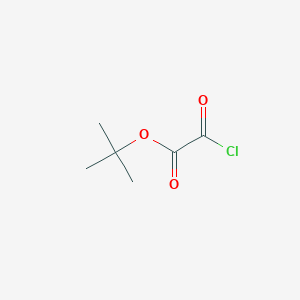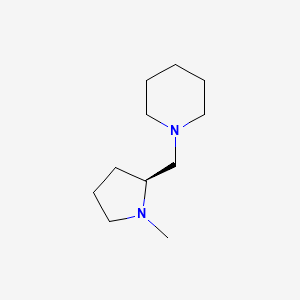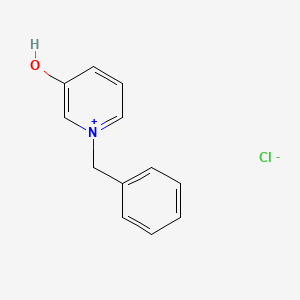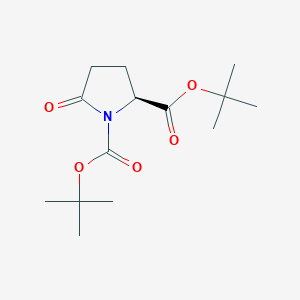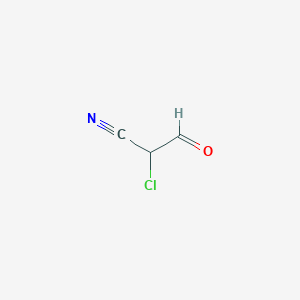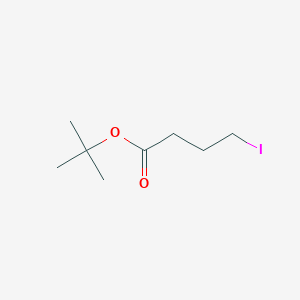
4-碘代丁酸叔丁酯
描述
tert-Butyl 4-iodobutanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functionality and an iodine atom on the butanoate chain. This compound is often used in organic synthesis due to its reactivity and the presence of the iodine atom, which can be easily substituted in various chemical reactions.
科学研究应用
tert-Butyl 4-iodobutanoate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and functional group compatibility.
Biological Studies: It is used in the synthesis of biologically active molecules and probes for studying biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
Target of Action
Tert-Butyl 4-iodobutanoate is an organic intermediate
Result of Action
It has been reported that 4-iodobutanoic acid tert-butyl ester can be used as an intermediate in the synthesis of other compounds , suggesting that it may have a role in chemical transformations.
Action Environment
The action, efficacy, and stability of tert-Butyl 4-iodobutanoate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reactivity of the iodine atom in the compound can be affected by temperature and the presence of other reactants .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl 4-iodobutanoate can be synthesized through several methods. One common method involves the reaction of 4-iodobutyric acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to yield tert-Butyl 4-iodobutanoate.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-iodobutanoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the production scale and purity of the compound.
化学反应分析
Types of Reactions: tert-Butyl 4-iodobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and alkoxide ions. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are usually carried out in anhydrous solvents like tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents, and the reactions are typically performed in aqueous or mixed solvent systems.
Major Products Formed:
Substitution Reactions: The major products are the substituted esters, where the iodine atom is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
相似化合物的比较
tert-Butyl 4-bromobutanoate: Similar to tert-Butyl 4-iodobutanoate but with a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
tert-Butyl 4-chlorobutanoate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromine analogue due to the lower leaving group ability of chlorine.
tert-Butyl 4-fluorobutanoate: Contains a fluorine atom instead of iodine. It is the least reactive among the halogenated analogues due to the strong carbon-fluorine bond.
Uniqueness: tert-Butyl 4-iodobutanoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPIDVCNQGZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497271 | |
| Record name | tert-Butyl 4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6182-78-1 | |
| Record name | tert-Butyl 4-iodobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
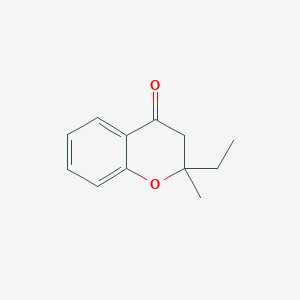
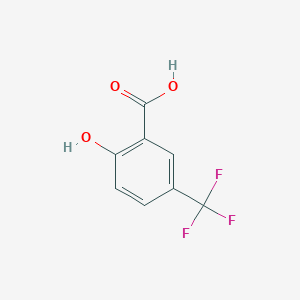
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
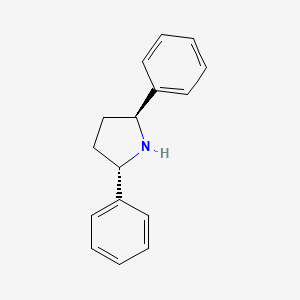
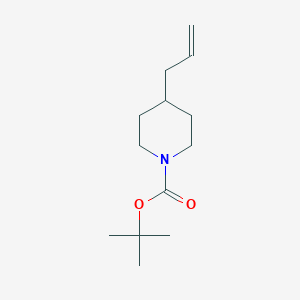
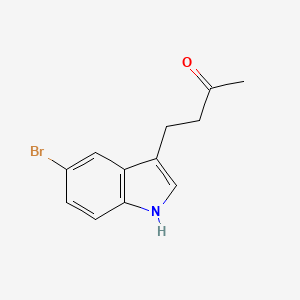
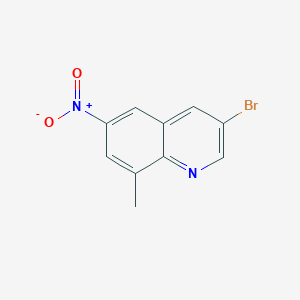
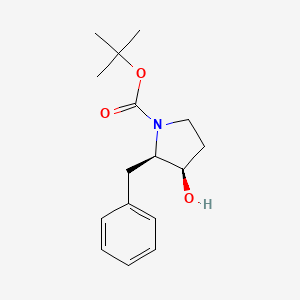
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)
